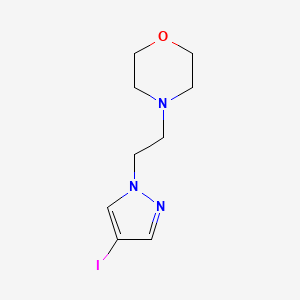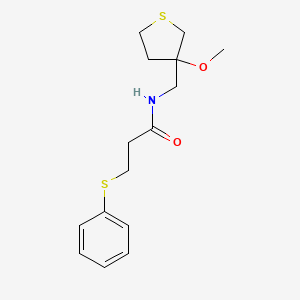
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H21ClFNO2 and its molecular weight is 361.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipathogenic Activity
A study on thiourea derivatives, which have a structural similarity to the specified compound, revealed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these derivatives for developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Properties
Research on anticonvulsant enaminones, closely related to the compound , provided insights into the structural requirements for anticonvulsant activity. Such compounds were evaluated using models like the amygdala kindling model, aiding in understanding their potential therapeutic applications (Scott et al., 1993).
Electrochemical Applications
The study of electroactive polyamides with bis(diphenylamino)-fluorene units, which share structural features with the specified compound, showed outstanding thermal stability and reversible electrochromic characteristics. This suggests potential applications in areas like electrochromic devices and smart materials (Sun et al., 2016).
Anti-Candida Agents
Imidazole analogues of fluoxetine, structurally related to the specified compound, demonstrated potent anti-Candida activity, surpassing traditional antifungal agents. This indicates a potential application in developing new antifungal therapeutics (Silvestri et al., 2004).
Antimicrobial Activity
A compound with a structure similar to the specified molecule showed potent antibacterial activity, especially against anaerobic bacteria. The compound's design aimed to act as a pro-drug, releasing the lethal species specifically within the target bacterial cell (Dickens et al., 1991).
Anticancer Potential
Studies on compounds structurally related to 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide revealed significant anticancer activity. These compounds were tested against various cancer cell lines, indicating potential applications in cancer therapy (Gokhale, Dalimba, & Kumsi, 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO2/c1-19(2,25-17-9-5-15(21)6-10-17)18(24)23-13-20(11-12-20)14-3-7-16(22)8-4-14/h3-10H,11-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLHHCZZVQDZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CC1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2982881.png)
![2,4-dimethyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2982882.png)
![7-Oxo-6,7-dihydrothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
![2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2982884.png)

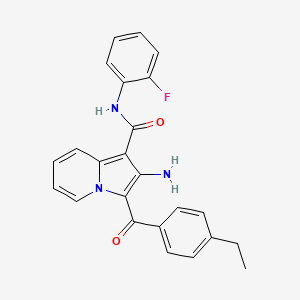
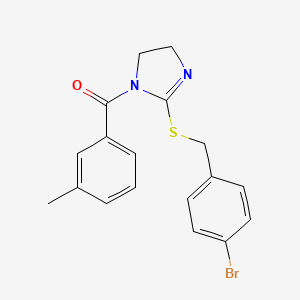

![(E)-7-(but-2-en-1-yl)-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2982894.png)
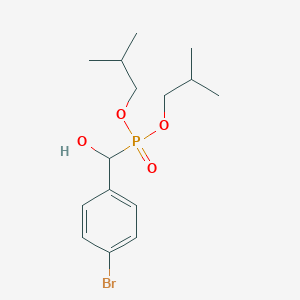
![1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2982897.png)
